Product packaging for Octadeca-4,7-dienoic acid(Cat. No.:CAS No. 62528-82-9)

Octadeca-4,7-dienoic acid

Cat. No.: B14534378
CAS No.: 62528-82-9
M. Wt: 280.4 g/mol
InChI Key: QKPOMFIVYLKGDE-UHFFFAOYSA-N
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Description

Octadeca-4,7-dienoic acid is a high-purity, research-grade unsaturated fatty acid that belongs to a class of compounds gaining significant interest for their diverse biological activities. This compound is presented to the scientific community for investigative purposes only. Unsaturated fatty acids with structures analogous to this compound, isolated from marine sources such as macroalgae, have demonstrated moderate to potent inhibitory effects on a panel of human tumor cell lines in vitro . These findings suggest potential value in antineoplastic research, where such compounds may act through novel mechanisms of action worthy of further investigation . Beyond oncology, related dienoic acid isomers are the subject of studies in other fields, including research into anti-inflammatory pathways and antimicrobial applications . For instance, certain furan fatty acids have shown synergistic activity with β-lactam antibiotics against resistant bacterial strains, while other oxidized derivatives have been found to inhibit key inflammatory mediators . Researchers can utilize this compound to explore its specific mechanisms, including membrane-targeting actions and the modulation of intracellular signaling pathways . It is an essential tool for assays in biochemistry, cell biology, and pharmacology. Intended Use and Disclaimer: This product is strictly for research use in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and adhere to all relevant safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O2 B14534378 Octadeca-4,7-dienoic acid CAS No. 62528-82-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62528-82-9

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

octadeca-4,7-dienoic acid

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h11-12,14-15H,2-10,13,16-17H2,1H3,(H,19,20)

InChI Key

QKPOMFIVYLKGDE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC=CCC=CCCC(=O)O

Origin of Product

United States

Elucidating Biosynthetic Pathways and Enzymology of Octadecadienoic Acids

General Principles of Fatty acid Biosynthesis Applicable to C18 Dienoids

The journey from simple precursors to complex fatty acids like octadecadienoic acids begins with the de novo synthesis of a saturated 18-carbon fatty acid, stearic acid. nih.gov This process, occurring primarily in the cytoplasm of cells, utilizes acetyl-CoA as the fundamental two-carbon building block. fiveable.melibretexts.org Through a cyclical series of condensation, reduction, dehydration, and another reduction, the fatty acid chain is elongated by two carbons in each cycle, a process catalyzed by the fatty acid synthase (FAS) complex. fiveable.meaocs.org

Once the C18 backbone of stearic acid is formed, the introduction of unsaturation is carried out by a class of enzymes known as fatty acid desaturases. nih.gov These enzymes catalyze the removal of two hydrogen atoms from the fatty acid chain, creating a double bond. nih.govresearchgate.net This desaturation process is a highly regulated and energy-demanding reaction. nih.gov The initial desaturation of stearic acid typically occurs at the Δ9 position, yielding oleic acid (18:1). nih.gov This monounsaturated fatty acid then serves as the primary substrate for subsequent desaturation events that lead to the formation of polyunsaturated fatty acids (PUFAs), including octadecadienoic acids. nih.govfrontiersin.org

The biosynthesis of C18 unsaturated fatty acids in plants, for instance, involves a coordinated effort between enzymes in the plastids and the endoplasmic reticulum. frontiersin.orgnih.govresearchgate.net While the initial synthesis of oleic acid occurs in the plastids, its subsequent desaturation to linoleic acid (18:2) and α-linolenic acid (18:3) can occur in both compartments, highlighting the spatial complexity of fatty acid metabolism. frontiersin.orgnih.govresearchgate.net

Key Stages in C18 Fatty Acid Biosynthesis
StageKey Precursor(s)Primary Enzyme(s)Initial ProductCellular Location
De Novo SynthesisAcetyl-CoA, Malonyl-CoAFatty Acid Synthase (FAS) ComplexStearic acid (18:0)Cytosol
First DesaturationStearic acid (18:0)Δ9-desaturase (Stearoyl-CoA desaturase)Oleic acid (18:1Δ9)Endoplasmic Reticulum
Second DesaturationOleic acid (18:1Δ9)Δ12-desaturaseLinoleic acid (18:2Δ9,12)Endoplasmic Reticulum/Plastid

Enzymatic Systems Governing Octadecadienoic Acid Biogenesis

The creation of the diverse array of octadecadienoic acid isomers is orchestrated by a sophisticated interplay of several key enzymatic systems. These enzymes are responsible for both the initial formation of the dienoic structure and its subsequent modifications into a variety of biologically active molecules.

Fatty acid desaturases are the principal enzymes responsible for the synthesis of polyunsaturated fatty acids (PUFAs). nih.govmdpi.com They are a family of enzymes that introduce double bonds into the acyl chains of fatty acids in a highly specific manner. nih.govwikipedia.org These enzymes are classified based on the position at which they introduce the double bond. For instance, a Δ12-desaturase introduces a double bond between the 12th and 13th carbon atoms from the carboxyl end of the fatty acid.

The conversion of the monounsaturated oleic acid (18:1) to the di-unsaturated linoleic acid (18:2) is a critical step in the biosynthesis of many octadecadienoic acids and is catalyzed by a Δ12-desaturase. mdpi.com Humans and other mammals lack the necessary Δ12- and Δ15-desaturases to synthesize linoleic acid and α-linolenic acid, respectively, making these essential fatty acids that must be obtained from the diet. mdpi.com

Further desaturation can occur to produce other isomers. For example, Δ6 desaturases can act on linoleic acid to produce γ-linolenic acid (18:3). wikipedia.org These desaturation reactions are aerobic processes that require an electron transport chain, often involving cytochrome b5. researchgate.net The precise regulation and expression of these desaturase genes are crucial for maintaining the correct balance of different fatty acids within cellular membranes and signaling pathways. nih.gov

Once formed, octadecadienoic acids can be further metabolized by several enzymatic pathways, leading to a class of signaling molecules known as octadecanoids. nih.govacs.orgescholarship.org

Lipoxygenases (LOXs) are non-heme iron-containing enzymes that catalyze the dioxygenation of PUFAs, inserting molecular oxygen to form hydroperoxy derivatives. oup.comprolekarniky.cz Plant LOXs, for example, can act on linoleic acid to produce either 9- or 13-hydroperoxy-octadecadienoic acids (HPODs). researchgate.net These hydroperoxides are key intermediates in the biosynthesis of various signaling molecules, including jasmonates in plants. oup.comresearchgate.net

Cyclooxygenases (COXs) , also known as prostaglandin-endoperoxide synthases, are enzymes responsible for the biosynthesis of prostanoids from arachidonic acid. wikipedia.org While their primary substrates are 20-carbon fatty acids, COX enzymes can also metabolize 18-carbon fatty acids like linoleic acid. researchgate.net Both COX-1 and COX-2 can convert linoleic acid into 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE). nih.gov

Cytochrome P450 (CYP) enzymes are a large and diverse group of enzymes involved in the metabolism of a wide range of endogenous and exogenous compounds, including fatty acids. nih.govmdpi.com CYPs can catalyze various reactions on PUFAs, including epoxidation and hydroxylation. researchgate.netresearchgate.net For example, CYP enzymes can metabolize linoleic acid to form epoxy-octadecenoic acids (EpOMEs) and dihydroxy-octadecenoic acids (DHOMEs). researchgate.net In plants, specific CYP families, such as CYP74, are key enzymes in the oxidative metabolism of fatty acid hydroperoxides. nih.govacs.orggrafiati.com This includes allene (B1206475) oxide synthases (AOS) and hydroperoxide lyases (HPL), which commit hydroperoxides to different branches of oxylipin metabolism. nih.gov

Microorganisms possess a diverse array of enzymes capable of synthesizing and modifying octadecadienoic acids. The gut microbiome, for instance, is a significant source of octadecanoid biosynthesis, employing unique enzymatic pathways. nih.govacs.orgescholarship.org Some gut bacteria can produce octadecanoids through hydratase activity. nih.govnih.gov

Fungi, such as Mucor circinelloides, have microsomal membrane preparations containing Δ9, Δ12, and Δ6 desaturase activities, enabling them to produce C18 polyunsaturated fatty acids. nih.gov Certain bacteria can also carry out novel transformations. For example, Clavibacter sp. ALA2 can convert linoleic acid into diepoxy bicyclic fatty acids through a pathway involving the formation of dihydroxy and trihydroxy intermediates. usda.gov Furthermore, some bacterial lipoxygenases have been shown to biosynthesize new epoxy fatty acids from C18 PUFAs. researchgate.net Lactic acid bacteria in the gut have been found to possess a fatty acid saturation metabolism that can convert 10-hydroxy-cis-12-octadecenoic acid into linoleic acid and trans-10, cis-12-octadecadienoic acid. niph.go.jp

In addition to enzymatic pathways, octadecadienoic acids can undergo non-enzymatic oxidation. nih.govacs.orgescholarship.org This process is often initiated by reactive oxygen species (ROS), such as the hydroxyl radical (·OH), which can lead to lipid peroxidation. researchgate.net Non-enzymatic oxidation of polyunsaturated fatty acids can result in the formation of a complex mixture of products, including isoprostanes. nih.gov

During processes like seed aging, both enzymatic and non-enzymatic oxidation of lipids occur. oup.comnih.gov While the increase in free oxidized fatty acids can be dependent on LOX activity, the accumulation of oxygenated triacylglycerols is often mainly due to non-enzymatic oxidation. oup.comnih.gov This random oxidation pattern can lead to a variety of hydroxylated fatty acid species. oup.com

Specific Biosynthetic Routes for Octadecadienoic Acid Isomers Across Biological Kingdoms

The specific pathways for the biosynthesis of octadecadienoic acid isomers vary across different biological kingdoms, reflecting the diverse roles these molecules play.

In plants , the biosynthesis of the common linoleic acid (cis-9, cis-12-octadecadienoic acid) from oleic acid is a central pathway. frontiersin.orgnih.govresearchgate.net This dienoic acid then serves as a precursor for a vast array of oxylipins through the action of LOX, AOS, and HPL, leading to signaling molecules like jasmonic acid. oup.comoup.com

In animals , the inability to synthesize linoleic acid necessitates its dietary intake. nih.gov Once consumed, it is incorporated into cellular lipids and can be metabolized by COX, LOX, and CYP enzymes to produce various bioactive octadecanoids. researchgate.netresearchgate.netnih.gov

Fungi like Mucor circinelloides demonstrate the capacity for de novo synthesis of C18 PUFAs, including those with Δ6, Δ9, and Δ12 double bonds. nih.gov

Bacteria exhibit unique biosynthetic capabilities. For instance, Lactobacillus acidophilus can transform linoleic acid into conjugated linoleic acid (CLA), primarily 9Z,11E-octadecadienoic acid and 10E,12Z-octadecadienoic acid. grafiati.com

Enzymatic Systems in Octadecadienoic Acid Metabolism
Enzyme SystemKey FunctionSubstrate(s)Product(s)Biological Kingdom(s)
Desaturases (e.g., Δ12-desaturase)Introduction of double bondsOleic acidLinoleic acidPlants, Fungi, Bacteria
Lipoxygenases (LOXs)DioxygenationOctadecadienoic acidsHydroperoxy-octadecadienoic acids (HPODs)Plants, Animals, Fungi, Bacteria
Cyclooxygenases (COXs)Dioxygenation and cyclizationLinoleic acid13-HPODEAnimals
Cytochrome P450s (CYPs)Epoxidation, HydroxylationOctadecadienoic acidsEpOMEs, DHOMEsPlants, Animals, Fungi, Bacteria
Microbial HydratasesHydrationOctadecadienoic acidsHydroxy-octadecenoic acidsBacteria

Dear User,

Following a comprehensive search for scientific information focusing solely on the chemical compound “Octadeca-4,7-dienoic acid,” it has been determined that there is insufficient data available in the public domain to generate the detailed article as per your specified outline.

The searches conducted did not yield specific research findings on the biosynthetic pathways, enzymology, or metabolic conversions of this particular isomer in plants, microbes, or mammals. "this compound" is classified as a non-methylene-interrupted fatty acid, a relatively uncommon structure. While literature exists for this general class of compounds, particularly in marine invertebrates, specific details regarding the 4,7-octadecadienoic acid isomer are absent.

Therefore, it is not possible to provide a scientifically accurate and detailed article that strictly adheres to your outline and focuses exclusively on "this compound." General information on other octadecadienoic acids or related pathways would fall outside the explicit scope of your request.

Metabolism and Biological Transformations of Octadeca 4,7 Dienoic Acid and Its Isomers

Oxidative Metabolism and Derivatization of Octadecadienoic Acids

The double bonds in the acyl chain of octadecadienoic acids are susceptible to oxidative modification, leading to a range of derivatives with distinct biological activities. These modifications include the introduction of hydroxyl, oxo, epoxy, and nitro functional groups, as well as the isomerization of double bonds.

Hydroxyoctadecadienoic acids (HODEs) are major stable metabolites of octadecadienoic acid oxidation. Their formation can occur through several enzymatic and non-enzymatic routes.

Lipoxygenase (LOX) Pathway : The LOX family of enzymes catalyzes the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids. For instance, 15-lipoxygenase-1 (15-LOX-1) is a key enzyme in the oxidation of linoleic acid, converting it to 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE). wikipedia.org This unstable hydroperoxide is then rapidly reduced by peroxidases to the more stable 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE). wikipedia.orgnih.gov Human leukocytes almost exclusively transform linoleic acid into 13-HODE at concentrations below 50 microM. nih.gov

Cyclooxygenase (COX) Pathway : Both COX-1 and COX-2 can metabolize octadecadienoic acids. The main stable COX metabolites of linoleic acid are 9(R)-HODE and 13(S)-HODE. nih.gov

Cytochrome P450 (CYP450) Pathway : Microsomal CYP450 enzymes metabolize linoleic acid to a mixture of 9(S)-HpODE and 9(R)-HpODE, which are subsequently reduced to their corresponding hydroxy products. wikipedia.org These reactions typically produce racemic mixtures where the R stereoisomer is predominant. wikipedia.org

Non-Enzymatic Pathways : Oxidative stress leads to free-radical and singlet-oxygen-induced oxidation of linoleic acid, generating various racemic mixtures of 9-HpODE and 9-HODE. wikipedia.orgwikipedia.org

The different regio- and stereo-isomers of HODE produced are summarized in the table below.

HODE IsomerFormation Pathway(s)Precursor Example
9(S)-HODELOX, CYP450, Non-enzymaticLinoleic Acid
9(R)-HODECOX, CYP450, Non-enzymaticLinoleic Acid
13(S)-HODELOX, COX, Non-enzymaticLinoleic Acid
13(R)-HODENon-enzymaticLinoleic Acid

Further metabolism of HODEs can lead to the formation of oxo-octadecadienoic acids (also known as keto-octadecadienoic acids, KODEs). For example, 13-oxo-9Z,11E-octadecadienoic acid (13-oxoODE) is produced from 13-HODE by an NAD+-dependent dehydrogenase. caymanchem.com Similarly, 9-oxoODE results from the oxidation of the allylic hydroxyl of 9(S)- or 9(R)-HODE. lipidmaps.org These oxo-derivatives have been detected in biological membranes. caymanchem.comlipidmaps.org

In addition to hydroxylation and oxidation to ketones, the double bonds of octadecadienoic acids can be epoxidized. Cytochrome P450 epoxygenases metabolize linoleic acid to form epoxy-octadecenoic acids. wikipedia.org This process can occur at either double bond, leading to different isomers. For example, attack at the 9,10 double bond forms coronaric acid (9,10-epoxy-12Z-octadecenoic acid), while attack at the 12,13 double bond produces vernolic acid (12,13-epoxy-9Z-octadecenoic acid). wikipedia.org These epoxides can be further metabolized by soluble epoxide hydrolase to their corresponding diols. wikipedia.org Epoxyketooctadecenoic acids (EKODEs) are another class of oxidation products formed through free radical mechanisms. nih.gov

DerivativeFormation PathwayPrecursor Example
9-OxoODEOxidation of 9-HODE9-HODE
13-OxoODEDehydrogenation of 13-HODE13-HODE
Coronaric Acid (9,10-EpOME)CYP450 EpoxygenaseLinoleic Acid
Vernolic Acid (12,13-EpOME)CYP450 EpoxygenaseLinoleic Acid
Epoxyketooctadecenoic Acids (EKODEs)Free radical oxidationLinoleic Acid

The interaction of conjugated octadecanoids with nitric oxide can result in the formation of nitro fatty acids (NO2-FAs) in both plant and animal systems. acs.org The synthesis of specific nitro-oleic acid regioisomers has been accomplished, facilitating the study of their biological activities. nih.gov These nitro-fatty acids can undergo reversible Michael addition with biological nucleophiles like cysteine, leading to post-translational modifications of proteins. nih.gov

Conjugated linoleic acid (CLA) is a term for a mixture of positional and geometric isomers of octadecadienoic acid where the double bonds are separated by a single bond. hmdb.ca The enzymatic oxidation of linoleic acid by LOX and COX naturally leads to the formation of hydroperoxy and hydroxy derivatives with a conjugated diene system (e.g., 13-hydroxy-9Z,11E-octadecadienoic acid). nih.govnih.gov This indicates that the metabolism of non-conjugated octadecadienoic acids is a significant pathway for the endogenous production of conjugated dienoic acid derivatives.

Furan (B31954) fatty acids (FuFAs) are heterocyclic fatty acids that can be produced from octadecadienoic acid precursors. osti.gov One proposed pathway in plants and algae involves the lipoxygenase-catalyzed oxidation of linoleic acid to form a 13-hydroperoxy-9,11-alkandienoic acid, which then undergoes further reactions including ring closure to form the furan ring. osti.gov An alternative pathway has been proposed in marine bacteria, starting with methylation and desaturation of a monounsaturated fatty acid, followed by oxygen incorporation to form the furan ring. osti.govnih.gov A simple one-step heat treatment method has also been developed for the production of 7,10-epoxy-octadeca-7,9-dienoic acid from 7,10-dihydroxy-8(E)-octadecenoic acid. google.comkorea.ac.kr

Positional and Geometric Isomerization in Octadecadienoic Acid Metabolism

The position and geometry (cis/trans) of the double bonds in octadecadienoic acids significantly influence their metabolic fate. Studies on various positional and geometric isomers of octadecenoic acid have shown that both the location of the double bond and the geometric configuration affect the rates of oxidation and esterification in the liver. nih.gov

For instance, the beta-oxidation of cis and trans isomers of octadecenoic acid by rat heart and liver mitochondria shows different patterns. nih.gov Even-positioned cis isomers were found to be oxidized more slowly than adjacent odd-positioned isomers. nih.gov In contrast, liver mitochondria oxidized most even-positioned trans isomers more rapidly than adjacent odd-positioned isomers. nih.gov Generally, cis isomers, particularly those with the double bond near the center of the acyl chain (delta 9 and delta 11), were oxidized more rapidly than their trans counterparts by both heart and liver mitochondria, with some exceptions. nih.gov These differences in metabolic rates are attributed to the substrate specificities of enzymes involved in beta-oxidation, such as 3-hydroxyacyl-CoA epimerase and delta-3-cis-delta-2-trans-enoyl-CoA isomerase. nih.gov These findings suggest that the specific double bond arrangement in octadeca-4,7-dienoic acid would similarly dictate its unique pathway and rate of metabolism compared to other isomers like linoleic acid.

Integration within Endogenous Lipidomic Networks and Transformations of this compound and its Isomers

The integration and subsequent transformation of this compound and its isomers within endogenous lipidomic networks are complex processes governed by a series of enzymatic reactions. While specific research on the 4,7-dienoic isomer is limited, the metabolic fate of 18-carbon polyunsaturated fatty acids (octadecanoids) has been extensively studied, providing a framework for its likely biotransformations. These transformations are primarily mediated by three major enzyme families: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases. acs.orgnih.gov

Upon entering a cell, this compound can be incorporated into the phospholipid bilayer of cell membranes. From there, it can be released by phospholipases to become a substrate for various enzymatic pathways. nih.gov The metabolism of these fatty acids is not a single-step process; rather, it often involves sequential enzymatic reactions, leading to a diverse array of bioactive lipid mediators. acs.org

The initial oxidation of octadecanoids by COX, LOX, and CYP enzymes results in the formation of a variety of oxygenated metabolites, including alcohols, diols, triols, ketones, and epoxides. acs.org These initial products can then undergo further metabolism. For instance, hydroperoxides generated by LOX can be converted to hydroxy-epoxides by other enzymes. nih.gov

The catabolism of these octadecanoid derivatives is believed to follow pathways similar to other fatty acids and oxylipins, primarily through β-oxidation and ω-oxidation. acs.orgnih.gov Mitochondrial β-oxidation, in particular, is thought to be a key regulatory point in controlling the levels of these signaling molecules. acs.org

Enzymatic Transformations and Resulting Metabolites

The enzymatic processing of octadecanoids is a critical step in the generation of signaling molecules that modulate various physiological and pathophysiological processes. The enzymes involved exhibit specificity for both the substrate and the position of oxygenation, leading to a wide range of structurally distinct products.

Table 1: Key Enzymatic Pathways in Octadecanoid Metabolism

Enzyme FamilyPrimary ProductsSubsequent Transformations
Cyclooxygenases (COX)Prostaglandin-like compoundsFurther enzymatic conversions to various prostanoids
Lipoxygenases (LOX)Hydroperoxy fatty acids (HpODEs)Reduction to hydroxy fatty acids (HODEs), conversion to epoxyalcohols, divinyl ethers
Cytochrome P450 (CYP)Epoxides and hydroxylated fatty acidsHydration of epoxides to diols by soluble epoxide hydrolase (sEH)

This table provides a generalized overview of the metabolic pathways for 18-carbon polyunsaturated fatty acids.

Detailed research findings on the specific metabolites derived from this compound are not extensively available in the current literature. However, based on the known metabolism of other octadecadienoic acid isomers, a series of analogous transformations can be postulated. For example, LOX enzymes could introduce hydroperoxy groups at various positions, which are then reduced to their corresponding hydroxy derivatives (HODEs). Similarly, CYP enzymes would be expected to form epoxides at the double bonds and hydroxylate other positions on the fatty acid chain.

Table 2: Potential Metabolites of this compound via Major Enzymatic Pathways

PathwayPotential Metabolite ClassExample of Potential Transformation Product
Lipoxygenase (LOX)Hydroxyoctadecadienoic acids (HODEs)Hydroxy derivatives at various positions
Cytochrome P450 (CYP)Epoxyoctadecenoic acids4,5-Epoxy-7-octadecenoic acid or 7,8-Epoxy-4-octadecenoic acid
Cytochrome P450 (CYP)Dihydroxyoctadecenoic acids (DiHODEs)4,5-Dihydroxy-7-octadecenoic acid or 7,8-Dihydroxy-4-octadecenoic acid

The integration of this compound into complex lipids, such as phospholipids (B1166683) and triglycerides, is another important aspect of its metabolism. nih.gov Esterification into these lipid species can serve as a storage mechanism or alter the biophysical properties of cellular membranes. The release of the fatty acid from these complex lipids by lipases is a regulated process that controls the availability of the substrate for the synthesis of bioactive oxylipins.

Occurrence and Distribution of Octadecadienoic Acids in Diverse Biological Matrices Excluding Human Clinical Samples

Plant Sources and Bioproduction Research of Octadecadienoic Acids

Plants are a primary source of octadecadienoic acids, where these compounds play roles in energy storage, membrane structure, and as precursors for signaling molecules.

Marine algae are recognized as a critical source of very long-chain polyunsaturated fatty acids. nih.gov Species such as Chlorella fusca are known to accumulate a high concentration of fatty acids and their derivatives. e-algae.org An octaene fatty acid, 4,7,10,13,16,19,22,25-octacosaoctaenoic acid (28:8n-3), has been identified in marine oils, indicating the capability of marine organisms to synthesize fatty acids with double bonds in the Δ4 and Δ7 positions. nih.gov

Seed oils are a major dietary and industrial source of octadecadienoic acids. nih.govmassgeneral.org The fatty acid composition of seed oils is genetically determined but can be influenced by breeding and environmental conditions. nih.govokstate.edu For instance, the seeds of Mirabilis jalapa contain 8-hydroxyoctadeca-cis-11,14-dienoic acid as a minor component. wikipedia.org Various isomers of octadecadienoic acid, such as linoleic acid (cis-9,cis-12-octadecadienoic acid), are major components of common seed oils like soybean, canola, and sunflower oil. nih.govokstate.edu

Distribution of Select Octadecadienoic Acid Isomers in Various Plant Sources

Plant SourceSpecific Tissue/ProductReported Octadecadienoic Acid Isomer(s)
Marine OilsOil extract4,7,10,13,16,19,22,25-Octacosaoctaenoic acid (related structure) nih.gov
Mirabilis jalapaSeed Oil8-hydroxyoctadeca-cis-11,14-dienoic acid wikipedia.org
Various (e.g., Soybean, Canola)Seed OilLinoleic acid (9,12-octadecadienoic acid) nih.govokstate.edu
Sommera sabiceoidesWhole Plant6-octadecynoic acid (acetylenic acid)

Microbial Sources and Research on Bioproduction Pathways

Microorganisms, including fungi and bacteria, are significant producers of a diverse range of fatty acids, including various isomers of octadecadienoic acid.

Fungi, including endophytic fungi that live within plant tissues, are a rich source of bioactive secondary metabolites. nih.govnih.govbiointerfaceresearch.comnrfhh.com Research has led to the isolation of novel fatty acid metabolites from these organisms. For instance, octadeca-8,11-dienoic acid methylester was isolated from the wood-rotting basidiomycete Fistulina hepatica. researchgate.net Endophytic fungi such as Paecilomyces sp. have been shown to produce a variety of bioactive compounds, including fatty acids like cis-6-Octadecenoic acid. nih.gov The isolation and characterization of these compounds typically involve extraction, chromatographic separation, and spectroscopic analysis to determine their precise chemical structures.

Bacteria, particularly those residing in the gut microbiome, are known to metabolize polyunsaturated fatty acids into a variety of bioactive derivatives. nih.gov Lactic acid bacteria, such as Lactobacillus plantarum, can convert polyunsaturated fatty acids into hydroxy, oxo, and conjugated fatty acids. frontiersin.orgbiorxiv.orgfrontiersin.org For example, the gut bacterial metabolite 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) is produced from γ-linolenic acid. frontiersin.orgbiorxiv.orgnih.gov Certain bacterial strains are also capable of producing diene conjugated isomers of linoleic acid, such as 9,11-octadecadienoic acid. nih.gov Recombinant Escherichia coli cells expressing enzymes from Lactobacillus acidophilus have been used for the biotechnological production of 13-hydroxy-9,15-octadecadienoic acid. researchgate.net

Examples of Octadecadienoic Acid Derivatives Produced by Bacteria

Bacterial SourcePrecursor Fatty AcidProduced Octadecadienoic Acid Derivative
Lactobacillus plantarumγ-Linolenic Acid10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) frontiersin.orgbiorxiv.orgfrontiersin.org
Common bacterial lung pathogensLinoleic Acid9,11-octadecadienoic acid nih.gov
Recombinant E. coli (with L. acidophilus enzyme)α-Linolenic Acid13-hydroxy-9,15-octadecadienoic acid researchgate.net

Presence in Non-Human Animal Biological Matrices and Products

The fatty acid composition of animal tissues and products is influenced by the animal's diet and its own metabolic processes. Animal fat is primarily composed of triglycerides and phospholipids (B1166683). iastatedigitalpress.com In ruminant animals like cattle and sheep, microbial biohydrogenation in the rumen leads to a higher proportion of saturated fatty acids. iastatedigitalpress.com However, monounsaturated and polyunsaturated fatty acids, including isomers of octadecadienoic acid like oleic and linoleic acid, are still present in significant amounts in meat products. iastatedigitalpress.com For example, beef marbling typically contains about 7% polyunsaturated fatty acids, with linoleic acid being a key component. iastatedigitalpress.com The specific isomers of octadecadienoic acid present in animal fat can contribute to the flavor profile of cooked meat through thermal oxidation. iastatedigitalpress.com

Analysis of Octadecadienoic Acids in Non-Human Mammalian Tissues

In non-human mammals, particularly ruminants like cattle and sheep, octadecadienoic acids are present in various tissues, primarily as intermediates of the biohydrogenation of dietary polyunsaturated fatty acids. Rumen microorganisms transform dietary linoleic acid (cis-9, cis-12-octadecadienoic acid) into a variety of isomers. animbiosci.orgcdnsciencepub.com While some of these intermediates are further hydrogenated to stearic acid within the rumen, a portion escapes and is absorbed by the animal, subsequently being incorporated into tissues like adipose and muscle. cdnsciencepub.com

The primary pathway of linoleic acid biohydrogenation begins with its isomerization to cis-9, trans-11 octadecadienoic acid, a conjugated linoleic acid (CLA) isomer also known as rumenic acid. animbiosci.orgtaylorfrancis.com This and other intermediates, such as various trans-octadecenoic acids, are then available for absorption and tissue deposition. cdnsciencepub.com Research has shown that fat from the perirenal and subcutaneous adipose tissue of a dairy cow has a fatty acid composition similar to that of butter, containing a range of octadecenoic acid isomers. nih.gov

Furthermore, endogenous synthesis contributes to the profile of octadecadienoic acid isomers in tissues. For instance, vaccenic acid (trans-11 octadecenoic acid), another major intermediate of rumen biohydrogenation, can be converted into rumenic acid in the animal's tissues through the action of the Δ9-desaturase enzyme. researchgate.netnih.gov This endogenous synthesis is responsible for the majority of the cis-9, trans-11 CLA found in beef fat. cdnsciencepub.com Analysis of mammalian tissues has identified numerous CLA isomers beyond rumenic acid, including those with double bonds in the 8/10, 10/12, or 11/13 positions, each with various cis or trans configurations. animbiosci.org A specific isomer, 7-trans, 9-cis-octadecadienoic acid, has also been identified in beef. nih.gov

The study of these isomers in non-human mammalian tissues often involves techniques like gas-liquid chromatography and silver ion-high-performance liquid chromatography (Ag+-HPLC) to separate and identify the specific positional and geometric configurations. nih.govnih.gov

Identification in Dairy and Meat Products (Context of CLAs)

Dairy products and meat from ruminant animals are the most significant dietary sources of a diverse range of octadecadienoic acid isomers, particularly conjugated linoleic acids (CLAs). animbiosci.orgresearchgate.net The presence and distribution of these fatty acids are a direct consequence of the microbial biohydrogenation of dietary fats in the rumen. cdnsciencepub.comresearchgate.net

Beyond the predominant rumenic acid, a variety of other CLA isomers are present in these foods. Research has confirmed the identity of 7-trans, 9-cis-octadecadienoic acid in cow's milk and cheese. nih.gov The complex profile of isomers is influenced by factors such as the animal's diet; for example, supplementing feed with oils rich in linoleic acid, like soybean oil, can increase the CLA content in milk. animbiosci.org The processing of these foods can also influence the isomeric distribution. For instance, the proportion of trans,trans CLA isomers in aged or processed cheeses can be higher than in raw milk, potentially due to further isomerization during processing or aging. acs.org

The tables below summarize the content of specific octadecadienoic acid isomers found in various dairy products.

Table 1: Average Conjugated Linoleic Acid (CLA) Content in Canadian Dairy Products

Dairy ProductAverage Total CLA (% of total fat)Rumenic Acid (cis-9, trans-11) (% of total CLA)
Cheese0.5 - 0.982.4 - 83.2
Butter0.5 - 0.982.4 - 83.2
Milk0.5 - 0.982.4 - 83.2
Cream0.5 - 0.982.4 - 83.2

Data sourced from a study on Canadian dairy products. oup.com

Table 2: Total CLA Content in Selected Cheeses and Milk

ProductTotal CLA (ppm or mg/kg)
Raw Whole Milk~36
Cheese Whiz1815
Grilled Ground Beef994

Illustrative data on CLA concentrations found in various food products. acs.org

Advanced Analytical Methodologies for Characterization and Quantification of Octadecadienoic Acids

State-of-the-Art Chromatographic Techniques for Dienoic Acid Separation

Chromatography is the cornerstone of lipid analysis, providing the essential separation of complex mixtures prior to detection and quantification. For octadecadienoic acids, both gas and liquid chromatography techniques are routinely employed, each offering distinct advantages.

Gas Chromatography-Mass Spectrometry (GC-MS) for Profile Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and well-established platform for the comprehensive profiling of fatty acids, including octadecadienoic acids. nih.govresearchgate.net Due to the low volatility of free fatty acids, a derivatization step is typically required to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) derivatives. nih.govnih.gov This process not only enhances volatility but also improves chromatographic peak shape and thermal stability. nih.gov

Once derivatized, the sample is introduced into the GC system, where separation occurs based on the analytes' boiling points and interactions with the stationary phase of the capillary column. phytojournal.com Nonpolar columns can separate FAMEs based on chain length and degree of unsaturation. For isomers, more polar columns (e.g., biscyanopropyl polysiloxane) are necessary to achieve separation based on the position and geometry of the double bonds. The eluting compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectra provide characteristic fragmentation patterns that serve as a molecular fingerprint, allowing for structural elucidation and confirmation of the fatty acid's identity by comparison with spectral libraries like that of the National Institute of Standards and Technology (NIST). nih.gov

ParameterTypical SpecificationPurpose in Octadecadienoic Acid Analysis
Derivatization Conversion to Fatty Acid Methyl Esters (FAMEs) or Trimethylsilyl (TMS) esters. nih.govnih.govIncreases volatility and thermal stability for gas-phase analysis.
GC Column High-polarity columns (e.g., biscyanopropyl polysiloxane).To resolve positional and geometric isomers of octadecadienoic acid.
Carrier Gas Helium or Hydrogen. f1000research.comTransports the analyte through the column.
Ionization Mode Electron Ionization (EI) at 70 eV. phytojournal.comProvides reproducible fragmentation patterns for library matching and structural identification.
Detection Mode Selected Ion Monitoring (SIM) or Full Scan. nih.govSIM mode offers higher sensitivity for quantification, while Full Scan is used for identification of unknown compounds.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) in Dienoic Acid Analysis

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable tools for the analysis of fatty acids in their native (underivatized) form, which can be advantageous for preserving structural integrity. hplc.eumdpi.com These techniques separate molecules in a liquid mobile phase based on their interactions with a solid stationary phase packed into a column.

Reversed-phase (RP) HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common mode for fatty acid analysis. nih.govmdpi.com It separates lipids based on their hydrophobicity, effectively resolving them by chain length and degree of unsaturation. UHPLC improves upon HPLC by using columns with smaller particle sizes (<2 µm), which allows for higher resolution, increased sensitivity, and significantly faster analysis times. dovepress.com

For the challenging separation of positional isomers like octadeca-4,7-dienoic acid from other C18:2 isomers (e.g., linoleic acid), specialized HPLC techniques are often required. Silver ion (Ag+) HPLC is particularly effective, as it separates unsaturated fatty acids based on the number, position, and configuration of their double bonds through the formation of reversible π-complexes with silver ions impregnated into the stationary phase. researchgate.net

FeatureHPLCUHPLC
Particle Size 3-5 µm< 2 µm
Operating Pressure Lower (up to 6,000 psi)Higher (up to 15,000 psi)
Resolution GoodExcellent, superior for complex isomer mixtures.
Analysis Time LongerSignificantly shorter (higher throughput). dovepress.com
Solvent Consumption HigherLower
Sensitivity GoodHigher, due to sharper and narrower peaks.

Mass Spectrometry-Based Lipidomics Approaches for Comprehensive Analysis

Lipidomics aims to provide a comprehensive and quantitative description of the full complement of lipids (the lipidome) in a biological system. Mass spectrometry is the central technology in this field due to its high sensitivity, specificity, and broad dynamic range. lipotype.com

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification of Octadecadienoic Acids and Metabolites

Tandem mass spectrometry (MS/MS) is a critical technique for the definitive structural identification of lipid molecules, including octadecadienoic acids and their oxidized metabolites (e.g., hydroxyoctadecadienoic acids, HODEs). nih.govmdpi.com In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. acgpubs.org

The fragmentation pattern is highly informative. For fatty acids, cleavage occurs at specific points along the acyl chain, particularly around the double bonds. The masses of the resulting fragments can be used to pinpoint the exact location of the double bonds and any functional groups, allowing for the differentiation of isomers that would be indistinguishable by a single stage of mass spectrometry. nih.gov This capability is essential for distinguishing this compound from its isomers and for identifying its specific metabolic products. acgpubs.org

Integration of Differential Ion Mobility Spectrometry (DMS) in Complex Lipid Analysis

The sheer complexity of the lipidome often leads to the presence of numerous isobaric (same nominal mass) and isomeric (same exact mass) species, which pose a significant challenge for conventional LC-MS analysis. Differential Ion Mobility Spectrometry (DMS), also known as high-field asymmetric waveform ion mobility spectrometry (FAIMS), offers an additional, orthogonal dimension of separation to address this complexity. nih.govnih.gov

DMS separates ions in the gas phase at atmospheric pressure, between the chromatographic eluent and the mass spectrometer inlet. nih.gov The separation is based on the difference in an ion's mobility in high and low electric fields, which is dependent on its charge, shape, and size (collisional cross-section). springernature.com This allows for the separation of isomers that may co-elute from an LC column and have the same mass-to-charge ratio. nih.govchemrxiv.org The integration of DMS with LC-MS/MS significantly increases peak capacity and analytical specificity, enabling the resolution and confident identification of individual lipid species, such as specific octadecadienoic acid isomers, within highly complex biological extracts. nih.govnih.gov

Targeted versus Untargeted Lipidomics Strategies in Octadecadienoic Acid Research

Mass spectrometry-based lipidomics can be broadly categorized into two distinct strategies: untargeted and targeted analysis. creative-proteomics.comnih.gov The choice between these approaches depends on the specific goals of the research.

Untargeted lipidomics aims to provide a comprehensive, unbiased snapshot of the entire lipidome in a sample. dovepress.com This exploratory approach is ideal for biomarker discovery and for generating new hypotheses about the roles of lipids in biological processes. In the context of octadecadienoic acid research, an untargeted strategy could reveal previously unknown metabolites of this compound or identify broader perturbations in lipid networks associated with its presence. dovepress.comnih.gov

Targeted lipidomics , in contrast, focuses on the precise and accurate quantification of a predefined list of specific lipid molecules. nih.govnih.gov This hypothesis-driven approach offers the highest levels of sensitivity, accuracy, and reproducibility. It is the method of choice for validating findings from untargeted studies or for quantifying known bioactive lipids. For instance, a targeted assay could be developed to measure the absolute concentration of this compound and its specific oxidized metabolites across different biological conditions. nih.gov

FeatureUntargeted LipidomicsTargeted Lipidomics
Goal Discovery-oriented, comprehensive profiling. dovepress.comHypothesis-driven, quantification of specific analytes. nih.gov
Scope Broad, aims to detect as many lipids as possible.Narrow, focuses on a predefined set of lipids.
Bias Unbiased, captures unexpected changes.Biased towards known compounds of interest.
Quantification Typically relative quantification (fold-change).Absolute or precise relative quantification. creative-proteomics.com
Data Analysis Complex, requires advanced bioinformatics and statistical analysis.More straightforward, focused on specific analytes.
Application Biomarker discovery, pathway analysis. nih.govValidation studies, measurement of specific bioactive lipids.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation of Dienoic Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive technique for the structural elucidation of fatty acids, offering unparalleled capability in differentiating isomers like this compound from other octadecadienoic acids. nih.govaocs.org This method relies on the distinct magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to provide detailed information about the molecular structure. nih.govmagritek.com

¹H and ¹³C NMR for Positional Isomerism: In ¹H NMR spectroscopy, the chemical environment of each proton determines its resonance frequency (chemical shift), providing a fingerprint of the molecule. magritek.com For this compound, the protons directly attached to the double bonds (olefinic protons) and those on adjacent carbons (allylic and bis-allylic protons) exhibit characteristic chemical shifts and coupling constants. magritek.com The olefinic protons in unsaturated fatty acids typically resonate in the region of 5.30–6.40 ppm. nih.gov The specific positions of the double bonds at the 4th and 7th carbons create a unique pattern of signals that allows for its differentiation from isomers with double bonds at other locations, such as the common linoleic acid (9,12-octadecadienoic acid). magritek.commagritek.com

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. The larger chemical shift range of ¹³C NMR allows for the resolution of signals from individual carbon atoms, including the olefinic carbons of the double bonds and the bis-allylic carbon, which are highly diagnostic for the double bond positions. magritek.com

Advanced 2D NMR Techniques: For unambiguous structural confirmation, two-dimensional (2D) NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY spectra would show correlations between the olefinic protons and the neighboring allylic protons, helping to trace the connectivity along the fatty acid chain and confirm the 4,7-diene system. magritek.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms they are directly attached to. magritek.commagritek.com It is invaluable for assigning the specific ¹³C signals to their corresponding protons, confirming the locations of the CH, CH₂, and CH₃ groups within the structure. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This can be used to connect different fragments of the molecule and definitively establish the positions of the double bonds relative to the carboxyl group and the terminal methyl group.

The table below summarizes typical ¹H NMR chemical shift regions for key protons in dienoic fatty acids, illustrating the basis for isomeric differentiation.

Proton TypeTypical Chemical Shift (ppm)Significance for this compound
Olefinic (=CH)5.30 - 6.40The precise shifts and multiplicity patterns are unique to the 4,7-diene system.
Bis-allylic (=CH-CH₂ -CH=)~2.77A highly characteristic signal indicating a methylene (B1212753) group between two double bonds.
Allylic (-CH₂ -CH=)~2.05Protons adjacent to the double bond system.
α-Methylene (-CH₂ -COOH)~2.30Protons adjacent to the carboxyl group.
Terminal Methyl (-CH₃)~0.88The signal for the terminal methyl group.

Data compiled from general fatty acid NMR literature. nih.govmagritek.com

Spectroscopic Methods for Investigating Octadecadienoic Acid Interactions and Mechanisms

Understanding the biological and chemical roles of this compound requires methods that can probe its interactions with other molecules and elucidate its transformation pathways. Various spectroscopic techniques are pivotal in these investigations.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a rapid and powerful tool for studying the functional groups within a molecule. matec-conferences.orgnih.gov In the context of this compound, FTIR can monitor changes in the vibrational frequencies of its carboxyl group and C=C double bonds upon interaction with proteins or lipids. nih.gov For instance, a shift in the C=O stretching frequency (typically ~1710 cm⁻¹) can indicate hydrogen bonding or coordination, providing insights into binding mechanisms. chemgulf.com The technique is also used to monitor processes like oxidation, which alters the chemical structure and thus the infrared spectrum. nih.gov

Fluorescence Spectroscopy: Fluorescence spectroscopy is a highly sensitive technique used to study binding events. matec-conferences.org While this compound itself is not fluorescent, its interaction with fluorescent probes or intrinsically fluorescent proteins (containing tryptophan or tyrosine residues) can be monitored. A change in the fluorescence intensity or wavelength of the probe upon binding of the fatty acid can be used to determine binding affinities and kinetics. This method is particularly useful for studying how fatty acids interact with transport proteins or enzymes. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is an indispensable tool for identifying reaction products and elucidating metabolic or oxidative pathways involving this compound. acs.org MS measures the mass-to-charge ratio of ions, allowing for the precise determination of molecular weights. When coupled with chromatographic separation (like GC-MS or LC-MS), it can identify and quantify metabolites in complex biological mixtures. nih.gov Tandem mass spectrometry (MS/MS) is particularly powerful; it involves isolating a specific ion and fragmenting it to obtain structural information. consensus.app This fragmentation pattern is unique to the molecule's structure and can be used to identify isomers of oxidized metabolites, such as specific hydroxyoctadecadienoic acids (HODEs), providing crucial details about reaction mechanisms. acs.orgresearchgate.net

The following table outlines the applications of these spectroscopic methods in studying this compound.

Spectroscopic MethodInformation ProvidedApplication Example
FTIR Spectroscopy Functional group analysis, changes in bond vibrations. nih.govDetecting changes in the carboxyl group environment upon binding to a protein.
Fluorescence Spectroscopy Binding affinities, conformational changes. matec-conferences.orgQuantifying the binding of the fatty acid to a lipid-transport protein using a fluorescent probe.
Mass Spectrometry (MS) Molecular weight, structural information from fragmentation. acs.orgIdentifying specific oxidized metabolites of this compound in a cell culture. nih.gov

Optimization of Sample Preparation and Derivatization Strategies for Precise Octadecadienoic Acid Quantification

Accurate quantification of this compound, especially from complex biological matrices, is critically dependent on meticulous sample preparation and chemical derivatization. nih.gov The goal is to efficiently extract the analyte, remove interferences, and convert it into a form suitable for analysis, most commonly by gas chromatography (GC). unit.no

Lipid Extraction: The first step is the extraction of total lipids from the sample matrix (e.g., plasma, tissues, cells). Standard methods are often based on the use of organic solvent mixtures, such as chloroform/methanol (B129727), to effectively solubilize the lipids. nih.gov The choice of solvent system must be optimized to ensure quantitative recovery of this compound without introducing contaminants or causing degradation.

Derivatization for GC Analysis: Free fatty acids are polar and not sufficiently volatile for direct GC analysis. bandersnatch.ca Therefore, they must be converted into non-polar, volatile derivatives. The most common strategy is esterification, which converts the carboxylic acid group into an ester.

Fatty Acid Methyl Esters (FAMEs): This is the most prevalent derivatization method, where fatty acids are converted to their methyl esters. unit.no Common reagents include boron trifluoride in methanol (BF₃-MeOH) or acidic methanol (e.g., using HCl or H₂SO₄ as a catalyst). unit.nomdpi.comnih.gov The reaction conditions, such as temperature and time, must be carefully optimized to ensure the reaction goes to completion without causing isomerization or degradation of the double bonds. mdpi.com For example, studies have shown that heating with BF₃-MeOH at 70°C for 90 minutes can provide a high yield for FAME preparation. mdpi.com

Silylation: An alternative method is silylation, using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form trimethylsilyl (TMS) esters. restek.com This method is also effective but can be more sensitive to moisture. restek.com

Importance of Internal Standards: To achieve precise and accurate quantification, an internal standard must be added to the sample at the very beginning of the preparation process. The internal standard is a compound that is chemically similar to the analyte but not present in the original sample (e.g., a fatty acid with an odd number of carbons or an isotopically labeled version of the analyte). It experiences the same potential losses as the analyte during extraction and derivatization, allowing for accurate correction of the final measured amount. proquest.com

The table below compares common derivatization methods for the GC analysis of fatty acids.

Derivatization MethodReagent ExampleAdvantagesConsiderations
Methyl Esterification Boron trifluoride in methanol (BF₃-MeOH) mdpi.comProduces stable, volatile FAMEs; widely used and well-established. unit.noReaction conditions (time, temp) must be optimized; reagent is sensitive to moisture. bandersnatch.carestek.com
Methyl Esterification Acid-catalyzed (e.g., HCl in methanol) nih.govEffective and uses common reagents.Can require longer reaction times or higher temperatures.
Silylation BSTFA restek.comCan derivatize multiple functional groups; effective for acids.TMS derivatives can be less stable; reagent is moisture-sensitive. restek.com

By carefully optimizing these extraction and derivatization steps, researchers can achieve the high precision and accuracy required for meaningful quantitative analysis of this compound in various scientific investigations.

Future Directions and Emerging Research Avenues in Octadeca 4,7 Dienoic Acid Studies

Discovery and Characterization of Novel Biosynthetic Enzymes and Regulatory Networks for Specific Octadecadienoic Acid Isomers

The biosynthesis of most octadecanoids, such as jasmonic acid, is known to originate from linolenic or linoleic acid through the action of a series of enzymes, including lipoxygenases (LOX), allene (B1206475) oxide synthases (AOS), and allene oxide cyclases (AOC). oup.comoup.com However, the pathways leading to the formation of specific and uncommon double bond positions, as seen in octadeca-4,7-dienoic acid, are not well understood.

Future research will likely focus on the discovery of novel fatty acid desaturases and other modifying enzymes with unique regiospecificity. The exploration of diverse biological systems, particularly marine microalgae, fungi, and bacteria, is a promising avenue for identifying enzymes capable of introducing double bonds at the Δ4 and Δ7 positions of an 18-carbon fatty acid chain. Once identified, these enzymes will require thorough characterization to understand their substrate specificity, catalytic mechanisms, and the regulatory networks that control their expression. This involves a combination of transcriptomics, proteomics, and metabolomics to link gene expression to the production of specific isomers. Understanding these pathways is the first step toward harnessing them for biotechnological applications.

Table 1: Potential Enzyme Classes for Investigation in Novel Octadecadienoic Acid Biosynthesis

Enzyme Class General Function in Fatty Acid Metabolism Potential Role in this compound Biosynthesis
Fatty Acid Desaturases (FADs) Introduce double bonds at specific positions in acyl chains. Identification of novel FADs with Δ4 and Δ7 specificity.
Lipoxygenases (LOXs) Catalyze the dioxygenation of polyunsaturated fatty acids. Could be involved in precursor modification or downstream signaling.
Allene Oxide Synthases (AOS) Convert fatty acid hydroperoxides to unstable allene oxides. nih.gov Part of a potential pathway if the isomer is a precursor to other bioactive compounds.

| Elongases (ELOVL) | Extend the carbon chain of fatty acids. | May be involved in generating the C18 backbone for subsequent desaturation. |

Development of Advanced and Sustainable Synthetic Strategies for Isomerically Pure Octadecadienoic Acids

The lack of commercial availability of isomerically pure this compound is a significant barrier to research. Consequently, a critical area of future work is the development of advanced and sustainable synthetic strategies. Current methods for synthesizing specific fatty acid isomers can be complex and may involve the use of harsh reagents. nih.gov

Emerging strategies will likely prioritize green chemistry principles and chemo-enzymatic approaches. wur.nl Biocatalysis, using purified enzymes or whole-cell systems, offers a route to high stereoselectivity and regioselectivity under mild reaction conditions. For example, engineered desaturases could be employed in microbial hosts to produce the target isomer from simple precursors. Furthermore, modern organic synthesis techniques, such as stereoselective hydrogenation of enyne systems, provide precise control over double bond placement and geometry. agriculturejournals.czresearchgate.net The goal is to develop scalable, cost-effective, and environmentally friendly methods to produce high-purity this compound, thereby enabling detailed biological studies.

Comprehensive Lipidomics Profiling and Systems Biology Integration of Octadecadienoic Acid Isomers in Underexplored Biological Systems

The discovery of novel lipids often comes from exploring new biological niches. Comprehensive lipidomics profiling of underexplored organisms, such as extremophilic bacteria, marine invertebrates, and various microalgae, is a key future direction. mdpi.com These organisms thrive in unique environments and may have evolved distinct lipid metabolic pathways, potentially producing this compound.

Advanced mass spectrometry-based platforms, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for this untargeted analysis. jsbms.jpresearchgate.net By integrating lipidomics data with genomics, transcriptomics, and proteomics (a systems biology approach), researchers can build comprehensive models of lipid metabolism. nih.gov This integration can reveal the functional context of this compound, identifying its metabolic neighbors, the pathways it participates in, and how its abundance changes in response to environmental cues. Such studies are crucial for generating hypotheses about the isomer's biological significance.

In-depth Exploration of Biological Roles and Molecular Mechanisms in Emerging Model Organisms

Once this compound can be reliably sourced or synthesized, a central avenue of research will be to determine its biological roles. While some octadecanoids are known to be involved in inflammation, pain modulation, and hormone regulation, the function of the 4,7-isomer is unknown. acs.orgnih.gov

Table 2: Examples of Emerging Model Systems for Fatty Acid Research

Organism Type Example Species Rationale for Study
Microalgae Chlorella fusca, Phaeodactylum tricornutum Diverse lipid profiles; potential source of novel desaturases; important in marine food webs. e-algae.orgmdpi.com
Marine Invertebrates Lancelets (Branchiostoma belcheri) Possess unique cytochrome P450 enzymes involved in fatty acid metabolism. grafiati.com
Plants with Unique Oils Mirabilis jalapa Known to produce unusual fatty acids, indicating diverse enzymatic machinery. wikipedia.org

| Gut Microbiota | Various anaerobic bacteria | Known to metabolize dietary fatty acids into a wide array of bioactive lipids. jsbms.jp |

Innovation in High-Throughput Analytical Platforms for Rapid and Precise Octadecadienoic Acid Characterization

A major analytical challenge is the separation and identification of fatty acid isomers, which often have identical masses and similar chemical properties. Future research will require innovations in analytical platforms to achieve rapid and precise characterization of this compound within complex lipid extracts.

The development of advanced chromatographic techniques is paramount. Comprehensive two-dimensional gas chromatography (GCxGC) offers superior separation power for complex mixtures compared to conventional GC. newfoodmagazine.com In liquid chromatography, coupling techniques like silver-ion LC with reversed-phase LC can effectively separate isomers based on the number and position of double bonds. nih.gov Furthermore, integrating ion mobility-mass spectrometry (IM-MS) can provide an additional dimension of separation based on the molecule's size and shape, helping to distinguish between isomers. nih.gov Developing high-throughput versions of these methods will be essential for screening large numbers of samples in lipidomics and systems biology studies, accelerating the pace of discovery. news-medical.net

Table 3: Comparison of Advanced Analytical Platforms for Isomer Characterization

Platform Principle of Separation Advantages for Isomer Analysis
GCxGC-MS Two orthogonal GC columns coupled with mass spectrometry. Enhanced peak capacity and separation of co-eluting isomers. newfoodmagazine.com
LC-MS/MS Liquid chromatography separation followed by mass analysis. Versatile for a wide range of lipids; targeted quantification is highly sensitive and specific. jsbms.jpresearchgate.net
Multi-dimensional LC-MS Combines different LC separation modes (e.g., silver-ion and reversed-phase). Orthogonal separation based on both polarity and degree of unsaturation. nih.gov

| IM-MS | Separates ions in the gas phase based on their size, shape, and charge. | Can resolve isomers with identical mass and similar retention times. nih.gov |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.